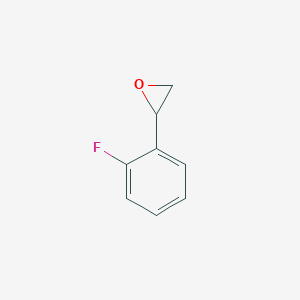

2-(2-Fluorophenyl)oxirane

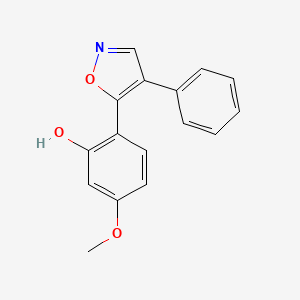

Übersicht

Beschreibung

2-(2-Fluorophenyl)oxirane is a biochemical compound used for proteomics research . It has a molecular formula of C8H7FO and a molecular weight of 138.14 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-fluoroacetophenone and fluorobenzophenone under alkaline or acidic conditions . A study has also reported the use of halohydrin dehalogenase (HHDH) variant for the synthesis of enantioenriched fluorinated β-hydroxy nitrile .Molecular Structure Analysis

The molecular structure of this compound consists of an oxirane ring attached to a 2-fluorophenyl group . It is characterized by the presence of two benzene rings and one epoxy ring .Chemical Reactions Analysis

This compound is generally prepared by epoxidation . The reaction of oxiranes with carboxylic acids is a classical method to produce β-hydroxypropyl ester .Physical and Chemical Properties Analysis

This compound is a colorless liquid . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and chloroform . It has a molecular weight of 138.14 .Wissenschaftliche Forschungsanwendungen

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a variant of 2-(2-Fluorophenyl)oxirane, has been identified as a new, synthetic, and enantiopure chiral resolution reagent. This compound is effectively used for analyzing scalemic mixtures of amines, reacting with a variety of α-chiral primary and secondary amines in a straightforward manner through regioselective ring-opening. The diastereomeric products formed can be easily identified and quantified by 19F, 1H, and 13C NMR and by HPLC, marking its versatility as a reagent (Rodríguez-Escrich et al., 2005).

Synthesis Applications

Research on the synthesis of 1-(2-Fluorophenyl)-1-(4-fluorophenyl) oxirane, a related compound, has been conducted. This compound was synthesized through the reaction of 2,4'-difluorobenzophenone and trimethylsulphonium hydrogen sulphate under basic conditions. Optimal reaction conditions were identified, demonstrating the compound's potential in various chemical synthesis applications (Meng Ling, 2006).

Oxidative Transformations

A study investigated the mild oxidation of halogenated styrene epoxides, including 2-(4-fluorophenyl)oxirane (FSE). The research found that the introduction of halogen atoms in the p-position on the phenyl ring accelerates the oxidation process. This highlights the role of this compound in oxidative chemical transformations (Petrov & Solyanikov, 2010).

Antimicrobial and Insect Antifeedant Potency

The synthesis of various keto oxiranes, including those related to this compound, has been studied for their antimicrobial and insect antifeedant activities. These oxiranes have demonstrated significant activity, indicating their potential use in biological and agricultural applications (Thirunarayanan & Vanangamudi, 2016).

Polymer Chemistry

In polymer chemistry, this compound-related compounds have been used in the synthesis of polymers with unique properties. For instance, the ring-opening polymerization of 2,3-disubstituted oxiranes, which could include this compound, leads to polyethers having carbonyl–aromatic π-stacked structures, indicating its significance in the development of new polymeric materials (Merlani et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPBMJZGHIBDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74248-65-0 | |

| Record name | (2R)-2-(2-fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)

![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908558.png)